molecular formula C15H10N4O2S B2510720 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)isoxazole-5-carboxamide CAS No. 1206987-75-8

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)isoxazole-5-carboxamide

Cat. No.: B2510720
CAS No.: 1206987-75-8
M. Wt: 310.33
InChI Key: QUPWHVAUSDELLK-UHFFFAOYSA-N
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Description

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)isoxazole-5-carboxamide is a complex organic compound that features a unique combination of imidazo[2,1-b]thiazole and isoxazole moieties.

Mechanism of Action

Target of Action

Similar compounds have been shown to have significant activity against various cancer cell lines . These compounds have also been evaluated for their antitubercular activity, with some showing selective inhibition of Mycobacterium tuberculosis .

Mode of Action

It’s worth noting that similar compounds have shown broad-spectrum antiproliferative activity against various cancer cell lines . This suggests that these compounds may interact with cellular targets to inhibit cell proliferation.

Biochemical Pathways

Similar compounds have been found to exhibit antitumor and cytotoxic activities , suggesting that they may affect pathways related to cell growth and proliferation.

Pharmacokinetics

Similar compounds have been designed and synthesized with in silico admet prediction , indicating that these properties have been considered in their development.

Result of Action

Similar compounds have shown significant activity against various cancer cell lines , suggesting that they may induce cellular changes that inhibit cell growth and proliferation.

Action Environment

It’s worth noting that the synthesis of similar compounds has been carried out in environmentally friendly solvents , indicating a consideration for environmental impact in their production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)isoxazole-5-carboxamide typically involves multi-step reactions. One common synthetic route includes the cyclization of an aminothiazole derivative with an appropriate isoxazole precursor under reflux conditions . The reaction conditions often involve the use of solvents such as 1,4-dioxane and catalysts like ethyl 2-chloro-3-oxobutanoate .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow systems to enhance efficiency and yield. For example, a three-reactor multistage system can be employed, where intermediate compounds are not isolated but directly converted to the final product . This method improves the overall efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)isoxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)isoxazole-5-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)isoxazole-5-carboxamide stands out due to its unique combination of imidazo[2,1-b]thiazole and isoxazole moieties, which confer distinct chemical and biological properties. Its ability to selectively inhibit specific enzymes and its broad-spectrum antimicrobial and anticancer activities make it a valuable compound for further research and development .

Properties

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O2S/c20-14(13-4-5-16-21-13)17-11-3-1-2-10(8-11)12-9-19-6-7-22-15(19)18-12/h1-9H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPWHVAUSDELLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=NO2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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